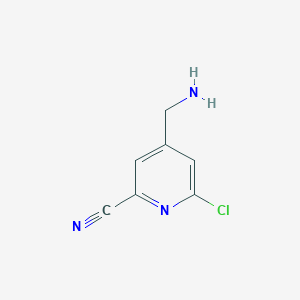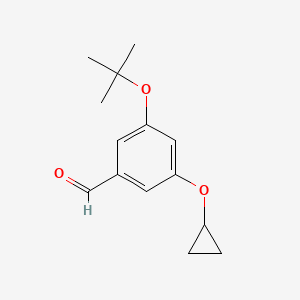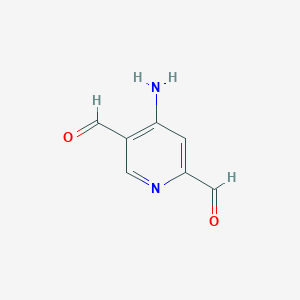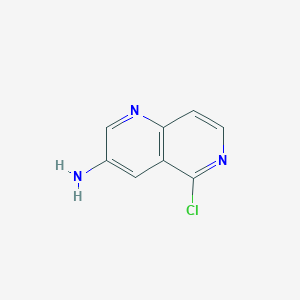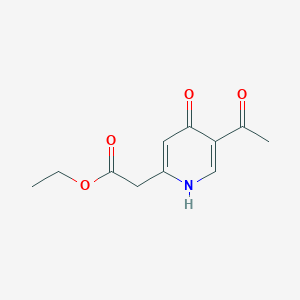
4-Cyclopropoxy-2-isopropoxynicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 4-Cyclopropoxy-2-isopropoxynicotinonitrile involves several steps. One common method includes the reaction of nicotinonitrile with cyclopropyl alcohol and isopropyl alcohol under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and safety.
Analyse Des Réactions Chimiques
4-Cyclopropoxy-2-isopropoxynicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group into primary amines using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the nitrile group is replaced by other nucleophiles under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
4-Cyclopropoxy-2-isopropoxynicotinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Researchers use it to study its effects on biological systems, particularly its interactions with enzymes and receptors.
Mécanisme D'action
The mechanism of action of 4-Cyclopropoxy-2-isopropoxynicotinonitrile involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
4-Cyclopropoxy-2-isopropoxynicotinonitrile can be compared with other similar compounds such as 5-Cyclopropoxy-4-isopropoxynicotinonitrile. While these compounds share similar structural features, their chemical properties and reactivity may differ. The uniqueness of this compound lies in its specific functional groups and their arrangement, which influence its reactivity and applications .
Similar compounds include:
- 5-Cyclopropoxy-4-isopropoxynicotinonitrile
- 4-Isopropoxy-2-methylphenyl isopropyl ketone
These compounds can be used for comparative studies to understand the influence of structural variations on their chemical and biological properties.
Propriétés
Formule moléculaire |
C12H14N2O2 |
|---|---|
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
4-cyclopropyloxy-2-propan-2-yloxypyridine-3-carbonitrile |
InChI |
InChI=1S/C12H14N2O2/c1-8(2)15-12-10(7-13)11(5-6-14-12)16-9-3-4-9/h5-6,8-9H,3-4H2,1-2H3 |
Clé InChI |
SCTMEPFPTZEWAH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=NC=CC(=C1C#N)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





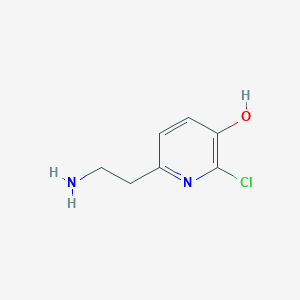
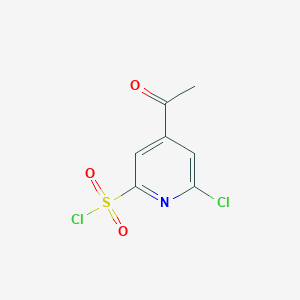
![9-Ethoxy-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14845144.png)
